2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole
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Overview
Description
2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of a bromine atom attached to the phenyl ring and a nitro group attached to the benzoxazole ring
Preparation Methods
The synthesis of 2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 4-bromophenylamine and 2-nitrobenzoyl chloride.
Formation of Intermediate: The 4-bromophenylamine reacts with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form an intermediate amide.
Cyclization: The intermediate amide undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the benzoxazole ring, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. Major products formed from these reactions include substituted benzoxazoles and reduced or oxidized derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. The nitro group can undergo reduction within the cell, leading to the generation of reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole can be compared with other similar compounds, such as:
4-Bromophenylacetic Acid: This compound also contains a bromine atom on the phenyl ring but lacks the benzoxazole and nitro groups.
5-Nitrobenzoxazole: This compound contains the benzoxazole ring and nitro group but lacks the bromine-substituted phenyl ring.
The uniqueness of this compound lies in the combination of the bromine-substituted phenyl ring and the nitro-substituted benzoxazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H7BrN2O3 |
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Molecular Weight |
319.11 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C13H7BrN2O3/c14-9-3-1-8(2-4-9)13-15-11-7-10(16(17)18)5-6-12(11)19-13/h1-7H |
InChI Key |
WQCLSYOCZOQWRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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